molecular formula C16H23F2NO2 B2833531 N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide CAS No. 306976-97-6

N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide

Cat. No. B2833531
CAS RN: 306976-97-6
M. Wt: 299.362
InChI Key: HUSWPFVIIWBHAY-UHFFFAOYSA-N
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Description

“N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide” is an organic compound containing functional groups such as amide and ether. The “tert-butyl” groups suggest that it’s a derivative of butane, where one or more hydrogen atoms have been replaced by other groups .


Molecular Structure Analysis

The molecular structure would likely show the connectivity of the atoms and the presence of the amide, ether, and tert-butyl functional groups. Unfortunately, without specific data, I can’t provide a detailed analysis .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity would depend on the specific structure of the compound .

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s a drug, the mechanism would involve its interaction with biological targets. Without specific information, I can’t provide further details .

Safety and Hazards

Safety and hazard information would typically be found in a material safety data sheet (MSDS). It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

N-tert-butyl-2-(4-tert-butylphenoxy)-2,2-difluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F2NO2/c1-14(2,3)11-7-9-12(10-8-11)21-16(17,18)13(20)19-15(4,5)6/h7-10H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSWPFVIIWBHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC(C)(C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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